3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
Description
3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is of significant interest due to its potential pharmacological applications, including anticancer, antimicrobial, and antiviral activities .
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c1-22-16-18-13-9-5-3-7-11(13)15-20-19-14(21(15)16)10-6-2-4-8-12(10)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVXJFJZFQRIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring. Subsequent methoxylation using methanol and a suitable catalyst completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for methoxylation
Major Products:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of various substituted triazoloquinazolines depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazoloquinazoline derivatives, including 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline , as effective anticancer agents. The compound has shown promising results in various in vitro assays against different cancer cell lines.
Cytotoxicity Studies
-
Cell Lines Tested :
- Hepatocellular carcinoma (HepG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
- Results :
- Mechanism of Action :
Pharmacological Significance
The pharmacological significance of triazoloquinazolines extends beyond anticancer properties. These compounds are also being explored for their potential roles in:
- Antimicrobial Activities : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research indicates that they may modulate inflammatory pathways.
- Neuroprotective Properties : Certain studies suggest potential benefits in neurodegenerative conditions.
Synthesis and Evaluation of Derivatives
A comprehensive study conducted by El-Shershaby et al. synthesized several derivatives of triazoloquinazolines and evaluated their biological activities. The study confirmed the structural integrity through spectral analysis and assessed the anticancer properties through cytotoxicity assays against multiple cancer cell lines. The findings indicated that modifications on the quinazoline structure could enhance biological activity significantly .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding interactions between This compound and target proteins involved in cancer progression. These studies provide insights into how structural variations can influence binding affinities and therapeutic outcomes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-b]thiadiazine: Exhibits anticancer and enzyme inhibitory activities
Uniqueness: 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline stands out due to its unique combination of a fluorophenyl group and a methoxy group, which enhances its pharmacological profile and makes it a versatile scaffold for drug development .
Biological Activity
The compound 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is a member of the triazoloquinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The structure of this compound features a triazole ring fused with a quinazoline moiety, incorporating a methoxy group and a fluorophenyl substituent. This unique configuration is believed to enhance its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds within the triazoloquinazoline class exhibit various biological activities including:
- Antitumor Activity : Several derivatives have shown significant cytotoxicity against cancer cell lines.
- Antimicrobial Properties : Some compounds demonstrate efficacy against bacterial strains.
- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer progression.
Antitumor Activity
A study on related compounds demonstrated that derivatives of [1,2,4]triazolo[4,3-c]quinazoline exhibited cytotoxic effects against human cancer cell lines such as HCT-116 and HepG2. The most active compound in this series showed IC50 values of 2.44 μM against HCT-116 cells, indicating potent antitumor properties .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 16 | HCT-116 | 2.44 | DNA intercalation |
| Compound 16 | HepG2 | 6.29 | DNA intercalation |
The mechanism of action is primarily attributed to DNA intercalation, which disrupts the replication process in cancer cells .
Antimicrobial Properties
The biological evaluation of fluorinated triazole derivatives has revealed their potential as antimicrobial agents. For instance, compounds similar to this compound have been tested against various bacterial strains with promising results .
Enzyme Inhibition
Inhibitory studies have shown that certain triazoloquinazolines can inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. The inhibition of Topo II by these compounds suggests their potential as chemotherapeutic agents .
Comparative Analysis with Related Compounds
A comparative analysis indicates that modifications in the side chains significantly influence the biological activity of triazoloquinazolines. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine | Imidazo and pyrazine rings | Antitumor |
| 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Pyrazolo and pyrimidine structures | Antimicrobial |
| 6-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | Trifluoroethoxy and triazole | Sodium channel inhibitor |
This table illustrates how structural variations can lead to differing biological profiles among related compounds .
Q & A
Q. What are common synthetic routes for 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of a quinazoline-thiol intermediate via condensation of hydrazine hydrate with a quinazoline precursor in alcoholic media (yields: 25–65%) .
- Step 2: Cyclization with orthoesters (e.g., triethyl orthoformate) or acylating agents (e.g., benzoyl chloride) to form the triazole ring fused to the quinazoline core. Substituents like methoxy or fluorophenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
- Validation: Purity is confirmed via ¹H/¹³C NMR, elemental analysis, and mass spectrometry .
Q. What characterization techniques are critical for confirming the structure of triazoloquinazoline derivatives?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms ring annelation (e.g., distinguishing [4,3-c] vs. [1,5-c] isomers) .
- X-ray Diffraction (XRD): Resolves non-planar conformations (e.g., pincer-like aryl substituents) and validates regioselectivity in fused-ring systems .
- Mass Spectrometry: Validates molecular weight and fragmentation patterns .
Q. What biological activities are reported for triazoloquinazoline derivatives?
- Anticancer Activity: Derivatives exhibit cytotoxicity against HeLa cells (IC₅₀ < 4 µg/mL) via necrosis induction, though DNA damage may not always be observed .
- Antimicrobial Activity: Substitutions at positions 3 and 5 (e.g., trifluoromethyl, nitro groups) enhance activity against gram-positive bacteria and fungi .
Q. How do substituents influence the bioactivity of triazoloquinazolines?
Q. What standard assays evaluate cytotoxicity for triazoloquinazolines?
- MTT/Proliferation Assays: Quantify viability in cancer cell lines (e.g., HeLa, B16) .
- DNA Interaction Studies: Electrochemical biosensors (e.g., carbon paste electrodes) detect DNA binding without strand breakage .
Advanced Research Questions
Q. How can synthetic yields of triazoloquinazolines be optimized?
Q. How do structural contradictions in DNA interaction studies arise?
Q. What advanced techniques resolve regioselectivity in triazoloquinazoline isomers?
Q. How do photophysical properties of triazoloquinazolines enable biomedical applications?
Q. What computational methods predict triazoloquinazoline-target interactions?
Q. How can SAR studies improve selectivity for kinase inhibition?
Q. What strategies address low solubility in in vivo studies?
- Prodrug Design: Phosphate or acetate esters improve aqueous solubility .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance tumor accumulation .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
